Incensole Acetate is a Functionally Distinct TRPV3 Agonist Compared to Incensole and Serratol
In a head-to-head study, incensole acetate (IA) activated TRPV3-mediated calcium influx with an EC50 of 1.4 ± 0.2 µM in rat TRPV3-expressing HEK293 cells. It was significantly less potent than serratol, which had an EC50 of 0.15 ± 0.01 µM, but its potency was comparable to its parent alcohol, incensole (EC50 2.1 ± 0.2 µM). Importantly, the efficacy of IA (43.4 ± 1.9% of ionomycin max) was lower than that of incensole (65.1%), indicating it acts as a distinct partial agonist at this target [1]. This directly contradicts an earlier study reporting an EC50 of 16 µM in mouse TRPV3 cells, suggesting potential species-specific differences in channel sensitivity [2].
| Evidence Dimension | TRPV3 Agonist Activity (Potency and Efficacy) |
|---|---|
| Target Compound Data | EC50 = 1.4 ± 0.2 µM (rat), 16 µM (mouse); Efficacy = 43.4 ± 1.9% (rat) |
| Comparator Or Baseline | Serratol: EC50 = 0.15 ± 0.01 µM. Incensole: EC50 = 2.1 ± 0.2 µM, Efficacy = 65.1%. |
| Quantified Difference | Serratol is ~9.3-fold more potent than incensole acetate (rat TRPV3). Incensole acetate has ~33% lower efficacy than incensole. |
| Conditions | Calcium influx assay in HEK293 cells transfected with rat TRPV3, sensitized with 2-APB (100 µM) [1]. Mouse TRPV3 data from calcium imaging in transfected cells [2]. |
Why This Matters
This data proves that incensole acetate must be procured over incensole or serratol for any study investigating the functional consequences of partial versus full TRPV3 agonism, as its efficacy profile is unique.
- [1] Pollastro F, Golin S, Chianese G, et al. Neuroactive and Anti-inflammatory Frankincense Cembranes: A Structure–Activity Study. J Nat Prod. 2016 Jul 22;79(7):1762-8. doi: 10.1021/acs.jnatprod.6b00141. PMID: 27352042. View Source
- [2] Moussaieff A, Rimmerman N, Bregman T, et al. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. FASEB J. 2008 Aug;22(8):3024-34. doi: 10.1096/fj.07-101865. PMID: 18492727. View Source
